molecular formula C11H7ClF3N3 B6144143 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine CAS No. 1097067-82-7

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine

Cat. No. B6144143
CAS RN: 1097067-82-7
M. Wt: 273.64 g/mol
InChI Key: FZNIGOHKUIIZCW-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a chemical compound with the linear formula C13H8ClF3N2O . It has a molecular weight of 300.67 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine consists of a pyridazin ring attached to a phenyl ring via an amine group . The phenyl ring carries a trifluoromethyl group, and the pyridazin ring has a chlorine atom attached .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and development of new blood vessels.

Mode of Action

It is believed to interact with its target, vegfr2, and inhibit its activity . This inhibition could lead to a decrease in angiogenesis, thereby affecting the growth and spread of cells that rely on these new blood vessels.

Biochemical Pathways

Given its target, it is likely to impact theVEGF signaling pathway . This pathway is critical for angiogenesis and is often upregulated in conditions such as cancer, where rapid and uncontrolled cell growth requires the formation of new blood vessels.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effect on VEGFR2. By inhibiting this receptor, the compound could potentially slow down or halt the process of angiogenesis . This could result in a decrease in the growth and spread of cells that rely on these new blood vessels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-9-4-5-10(18-17-9)16-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNIGOHKUIIZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine

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